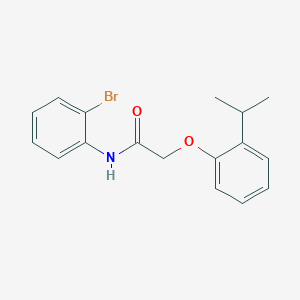![molecular formula C17H14ClF3N2O3 B284621 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea, also known as CGA 71951, is a chemical compound that has been widely studied for its potential use in agricultural applications. This compound belongs to the class of urea herbicides and is commonly used to control weeds in various crops. The purpose of
Mecanismo De Acción
The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 involves the inhibition of photosynthesis in plants. This compound targets the photosystem II complex, which is responsible for the conversion of light energy into chemical energy during photosynthesis. By inhibiting this complex, this compound 71951 disrupts the process of photosynthesis, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound 71951 has been shown to have a significant impact on plant physiology. This compound causes a reduction in chlorophyll content, which leads to a decrease in photosynthetic activity. In addition, this compound 71951 has been shown to affect the expression of genes involved in plant growth and development. This compound also causes changes in the levels of various plant hormones, which can lead to alterations in plant morphology and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 for lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a valuable tool for studying plant physiology and biochemistry. However, one of the limitations of this compound 71951 is its specificity. This compound targets only the photosystem II complex and does not affect other biochemical pathways in plants. This can limit its usefulness for studying other aspects of plant physiology.
Direcciones Futuras
There are several future directions for the research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951. One area of interest is the development of new herbicides based on the structure of this compound 71951. Researchers are also investigating the potential use of this compound as a tool for studying the regulation of photosynthesis in plants. In addition, there is growing interest in the use of this compound 71951 as a bioherbicide, which could provide a more sustainable alternative to traditional chemical herbicides.
Métodos De Síntesis
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenyl isocyanate with 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole. The resulting intermediate is then reacted with urea to form this compound 71951. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 has been extensively studied for its herbicidal properties and has been shown to effectively control a wide range of weeds in various crops such as corn, soybean, and cotton. In addition, this compound has been investigated for its potential use as a fungicide and insecticide. The scientific research on this compound 71951 has mainly focused on its mode of action and its impact on plant physiology.
Propiedades
Fórmula molecular |
C17H14ClF3N2O3 |
|---|---|
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2,3-dimethylphenyl)urea |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-9-4-3-5-12(10(9)2)22-15(24)23-17(16(19,20)21)25-13-7-6-11(18)8-14(13)26-17/h3-8H,1-2H3,(H2,22,23,24) |
Clave InChI |
ZMYOMHLSDQEMMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284539.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284542.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)



